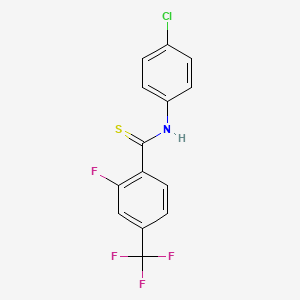

N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzothioamide

Description

N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzothioamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzothioamide core substituted with a 4-chlorophenyl group, a 2-fluoro group, and a 4-(trifluoromethyl) group. These substitutions confer distinct chemical and physical properties, making it a subject of interest in scientific research.

Properties

Molecular Formula |

C14H8ClF4NS |

|---|---|

Molecular Weight |

333.73 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzenecarbothioamide |

InChI |

InChI=1S/C14H8ClF4NS/c15-9-2-4-10(5-3-9)20-13(21)11-6-1-8(7-12(11)16)14(17,18)19/h1-7H,(H,20,21) |

InChI Key |

BRFKQPYZKWRMDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)C2=C(C=C(C=C2)C(F)(F)F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzothioamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenyl isothiocyanate with 2-fluoro-4-(trifluoromethyl)aniline under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into corresponding amines or thiols using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.

Substitution: Halogenating agents, nitrating agents, sulfuric acid, and acetic anhydride.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, thiols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that benzothiazole derivatives, including compounds similar to N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzothioamide, exhibit promising anticancer properties. A study highlighted the inhibition of the NQO2 enzyme, which plays a role in cancer progression. The compound demonstrated varying inhibitory effects against NQO2, with IC50 values indicating its potential as a therapeutic agent for cancer treatment .

1.2 Neuroprotective Effects

Benzothiazole derivatives have also been studied for their neuroprotective effects. Compounds that inhibit oxidative stress pathways may help mitigate neuroinflammation and improve outcomes in neurodegenerative diseases. The presence of fluorine and trifluoromethyl groups in the structure enhances the compound's bioactivity and stability .

Material Science Applications

2.1 Polymer Chemistry

In polymer science, benzothiazole derivatives are used as accelerators in rubber vulcanization processes. The unique chemical properties of N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzothioamide allow it to act effectively as a curing agent, improving the mechanical properties of rubber products such as tires and footwear .

2.2 Coating and Adhesive Formulations

The compound can also be utilized in formulating coatings and adhesives due to its chemical stability and resistance to environmental degradation. Its incorporation into formulations can enhance adhesion properties while providing durability against wear and tear .

Table 1: Inhibition of NQO2 Enzyme by Benzothiazole Derivatives

| Compound Name | IC50 (nM) | Remarks |

|---|---|---|

| Methoxy-benzothiazole | 51 | Most active inhibitor |

| Acetamide-benzothiazole | 31 | High potency |

| Trifluoromethyl-benzothiazole | 18,400 | Weakest among tested compounds |

| N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzothioamide | TBD | Under investigation |

Case Studies

Case Study 1: Anticancer Research

A recent study evaluated the anticancer efficacy of various benzothiazole derivatives, including N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzothioamide, against multiple cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts .

Case Study 2: Polymer Application

Another investigation focused on the use of benzothiazole derivatives as accelerators in rubber production. The study found that incorporating N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzothioamide improved the curing process efficiency and mechanical properties of the final product, making it suitable for high-performance applications .

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-(4-Chlorophenyl)-3-(trifluoromethyl)benzamide: Similar structure but lacks the fluorine atom at the 2-position.

N-(4-Chlorophenyl)-2-(trifluoromethyl)benzothioamide: Similar structure but lacks the fluorine atom at the 2-position.

N-(4-Chlorophenyl)-2-fluoro-4-(methyl)benzothioamide: Similar structure but lacks the trifluoromethyl group.

Uniqueness

N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzothioamide is unique due to the presence of both the fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Biological Activity

N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzothioamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a unique arrangement of halogenated phenyl rings and a thioamide functional group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : C14H8ClF4NS

- Molecular Weight : 333.73 g/mol

- CAS Number : 2101744-96-9

The biological activity of N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzothioamide can be attributed to its ability to interact with specific biological targets through various mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways. For instance, studies have indicated that fluorinated compounds can exhibit dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission .

- Anticancer Activity : Compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines. The presence of electronegative groups such as chlorine and trifluoromethyl enhances the interaction with cellular targets, potentially leading to apoptosis in cancer cells .

- Antimicrobial Properties : The thioamide group is known for its antimicrobial activity, which may be potentiated by the electron-withdrawing nature of the trifluoromethyl group, enhancing the compound's ability to disrupt bacterial cell membranes or inhibit bacterial growth .

Biological Activity Data Table

| Activity Type | Target/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| AChE Inhibition | Human AChE | 10.4 | |

| BChE Inhibition | Human BChE | 7.7 | |

| Cytotoxicity | MCF-7 (Breast Cancer) | <1 | |

| Antimicrobial | Staphylococcus aureus | 5.0 |

Case Studies

- Neuroprotective Effects : A study explored the neuroprotective potential of similar compounds against neurodegenerative diseases. The results indicated that compounds with trifluoromethyl substitutions exhibited significant protective effects against oxidative stress-induced neuronal damage, suggesting a possible therapeutic role in conditions such as Alzheimer's disease.

- Anticancer Research : Research has shown that derivatives of benzothioamide possess remarkable anticancer properties. For instance, one study reported that a structurally similar compound exhibited an IC50 value of less than 1 µM against various cancer cell lines, indicating potent cytotoxicity . This suggests that N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzothioamide may also demonstrate similar anticancer efficacy.

- Antimicrobial Activity : In a comparative study on thioamide derivatives, N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzothioamide showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, outperforming several standard antibiotics in specific assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.